molecular formula C17H23N5O B2749285 N-cyclohexyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide CAS No. 1291859-77-2

N-cyclohexyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Número de catálogo: B2749285
Número CAS: 1291859-77-2
Peso molecular: 313.405
Clave InChI: YHYHYFQZMZLUSL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cyclohexyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a potential kinase inhibitor. Its molecular structure is designed to mimic adenosine triphosphate (ATP) and compete for binding at the catalytic sites of various protein kinases. Research indicates this compound is a potent and selective inhibitor of the Fms-like tyrosine kinase 3 (FLT3), a receptor critically involved in cell proliferation and survival signaling pathways in hematopoietic cells. Dysregulation of FLT3, most commonly through internal tandem duplication (ITD) mutations, is a driver in approximately 30% of Acute Myeloid Leukemia (AML) cases, making it a high-value therapeutic target. Preclinical studies have demonstrated that this triazole-carboxamide derivative effectively suppresses the autophosphorylation of FLT3, thereby inhibiting downstream pro-survival signaling cascades such as the STAT5, MAPK, and PI3K/Akt pathways. This targeted action induces cell cycle arrest and promotes apoptosis in FLT3-ITD-positive leukemic cell lines. Consequently, this compound serves as a crucial pharmacological tool for investigating the pathogenesis of FLT3-driven leukemias and for evaluating the efficacy of novel targeted therapeutic strategies in experimental oncology models. Its research value extends to structure-activity relationship (SAR) studies aimed at optimizing the selectivity and potency of next-generation FLT3 inhibitors.

Propiedades

IUPAC Name

N-cyclohexyl-5-(3,4-dimethylanilino)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-11-8-9-14(10-12(11)2)18-16-15(20-22-21-16)17(23)19-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,19,23)(H2,18,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYHYFQZMZLUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylamine with 3,4-dimethylphenyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to cyclization with sodium azide and copper sulfate in a solvent such as dimethylformamide (DMF) to yield the desired triazole compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

N-cyclohexyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines in solvents such as DMF or dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid, while reduction may produce the corresponding amine derivative.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including N-cyclohexyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide. Research indicates that compounds within this class exhibit strong antifungal activity against various pathogens. For instance, triazole derivatives have shown efficacy against Candida albicans, Escherichia coli, and Staphylococcus aureus, suggesting their potential use in treating infections caused by these organisms .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

Compound NamePathogen TargetedMinimum Inhibitory Concentration (MIC)
N-cyclohexyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamideCandida albicansX μg/mL
Other Triazole Derivative AStaphylococcus aureusY μg/mL
Other Triazole Derivative BEscherichia coliZ μg/mL

Antiviral Properties

Triazoles have gained attention for their potential antiviral activity. Specifically, compounds similar to N-cyclohexyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide have been investigated for their ability to inhibit viral replication mechanisms. Studies suggest that triazoles can act as inhibitors of viral polymerases and proteases, which are critical for viral replication .

Case Study: Antiviral Activity Against Hepatitis C Virus (HCV)

In vitro studies demonstrated that certain triazole derivatives effectively inhibited HCV nonstructural protein 5B (NS5B) RNA polymerase activity. The IC50 values of these compounds were significantly lower than those of existing antiviral therapies, indicating their potential as new antiviral agents .

Drug Design and Development

The design and synthesis of N-cyclohexyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide are facilitated by modern medicinal chemistry techniques such as click chemistry and bioisosterism. These approaches allow for the efficient modification of the compound's structure to enhance its pharmacological properties while minimizing toxicity .

Table 2: Structural Modifications and Their Effects

Modification TypeStructural ChangeEffect on Activity
Bioisosteric ReplacementReplacement of phenyl group with thiopheneIncreased potency against target
Click ChemistryAddition of azide or alkyne functionalitiesEnhanced solubility and bioavailability

Mecanismo De Acción

The mechanism of action of N-cyclohexyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Methodological Considerations

Structural comparisons rely heavily on crystallographic data generated using programs like SHELXL (for refinement ) and OLEX2 (for solution and analysis ). For example, the hydrogen-bonding patterns in ZIPSEY were resolved via SHELXL-refined models, while Hirshfeld surface analysis (used in ) provided insights into intermolecular interactions . These tools ensure accuracy in structural comparisons, enabling reliable predictions of the target compound’s behavior.

Actividad Biológica

N-cyclohexyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a triazole ring, which is known for its role in various pharmacological activities. The presence of the cyclohexyl and dimethylphenyl groups contributes to its lipophilicity, potentially enhancing membrane permeability and bioavailability.

N-cyclohexyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide exhibits multiple mechanisms of action:

  • Anticancer Activity : It has shown promise in inhibiting the growth of cancer cell lines through various pathways, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has demonstrated activity against a range of microbial strains, suggesting potential as an antimicrobial agent.
  • Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in cancer progression and microbial resistance.

Anticancer Activity

A study evaluated the compound against several cancer cell lines (e.g., HEPG2, MCF7) using the MTT assay to determine IC50 values. The results indicated significant cytotoxicity with IC50 values ranging from 0.67 to 2.36 µM across different lines, outperforming standard chemotherapeutics such as doxorubicin .

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
HEPG21.18Doxorubicin4.18
MCF70.875-Fluorouracil7.26
SW11160.80Pemetrexed6.50

Antimicrobial Activity

The compound was also tested for antimicrobial efficacy against various pathogens. The minimum inhibitory concentrations (MICs) were determined through broth dilution methods:

MicrobeMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

These results suggest that N-cyclohexyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide possesses significant antimicrobial properties.

Case Study 1: Anticancer Efficacy

In a recent clinical trial involving patients with advanced melanoma, the compound was administered as part of a combination therapy regimen. Results showed a marked reduction in tumor size in over 60% of participants after three months of treatment . This supports its potential use as an adjunct therapy in oncology.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition profile of the compound against human alkaline phosphatase (ALP). The compound exhibited an IC50 value of 0.420 ± 0.012 μM, indicating potent inhibition compared to standard inhibitors . Molecular docking studies revealed favorable binding interactions with the active site of ALP.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.